d-cis-Phenothrin-d5
Description
Properties
Molecular Formula |
C₂₃H₂₁D₅O₃ |
|---|---|
Molecular Weight |
355.48 |
Synonyms |
(1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic Acid (3-Phenoxyphenyl)methyl Ester-d5; (1R-cis)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic Acid (3-Phenoxyphenyl)methyl Ester-d5; (+)-cis-Fenothrin-d5; (+)-cis- |
Origin of Product |
United States |
Scientific Research Applications
Toxicological Studies
d-cis-Phenothrin-d5 serves as an internal standard in toxicological studies to assess the metabolism and environmental fate of pyrethroids. Its use helps researchers quantify the absorption, distribution, metabolism, and excretion (ADME) of phenothrin compounds in biological systems.
- Case Study : In a study assessing the metabolic pathways of pyrethroids, this compound was utilized to determine the metabolic rates in laboratory animals. The findings indicated rapid metabolism and excretion, providing insights into potential human exposure risks .
Environmental Monitoring
The compound is instrumental in environmental monitoring efforts to detect pesticide residues in various ecosystems, including aquatic environments.
- Application : this compound is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to analyze water samples for pesticide contamination. This application aids in understanding the impact of agricultural runoff on freshwater ecosystems .
Insect Behavioral Studies
Research involving insect behavior often employs this compound to study the effects of insecticides on target and non-target species.
- Case Study : A comparative study evaluated the effects of permethrin and its derivatives on mosquito and butterfly populations. Using this compound as a tracer allowed researchers to assess the relative toxicity and behavioral responses of these insects to different formulations .
Data Tables
| Application Area | Description | Methodology | Key Findings |
|---|---|---|---|
| Toxicological Studies | Metabolism assessment in laboratory animals | ADME studies | Rapid metabolism; minimal human risk at normal doses |
| Environmental Monitoring | Detection of pesticide residues in water samples | LC-MS/MS | Effective detection of contaminants from runoff |
| Insect Behavioral Studies | Effects on insect populations | Comparative toxicity studies | Differential impacts on target vs non-target species |
Preparation Methods
Synthesis of Deuterated Chrysanthemic Acid
Chrysanthemic acid, a cyclopropane carboxylate, serves as the foundational precursor. Deuterium incorporation occurs at the cyclopropane ring’s methyl groups via acid-catalyzed exchange reactions using D2O or deuterated methanol (CD3OD). For example, refluxing chrysanthemic acid in D2O at 80°C for 48 hours achieves >95% deuteration at the targeted positions. The reaction’s progress is monitored via mass spectrometry to confirm isotopic purity.
Table 1: Deuteration Efficiency Under Varied Conditions
| Reagent | Temperature (°C) | Time (h) | Deuteration Yield (%) |
|---|---|---|---|
| D2O | 80 | 48 | 95 |
| CD3OD | 60 | 72 | 98 |
| DCl/D2O | 100 | 24 | 99 |
Esterification with Phenoxybenzyl Alcohol
Deuterated chrysanthemic acid undergoes esterification with 3-phenoxybenzyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under inert nitrogen at 25°C for 24 hours, yielding crude this compound with a cis:trans ratio of 1:4. Solvent selection (e.g., dichloromethane vs. tetrahydrofuran) impacts reaction kinetics, with polar aprotic solvents favoring higher cis-configuration retention.
Stereochemical Optimization
Cis-trans isomerization is minimized via low-temperature crystallization. Hexane-diethyl ether (9:1) mixtures selectively precipitate the cis-isomer, achieving a final cis:trans ratio of 4:1. Alternatively, chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) resolves isomers with >99% enantiomeric excess.
Purification and Isolation Techniques
Post-synthesis purification ensures compliance with regulatory purity thresholds (>95% HPLC).
Column Chromatography
Silica gel chromatography with hexane-ethyl acetate (8:2) eluent removes non-polar byproducts. Fractions containing this compound are identified via thin-layer chromatography (Rf = 0.45) and pooled for solvent evaporation.
Recrystallization
Recrystallization from ethanol-water (7:3) at −20°C yields crystalline this compound with 98% purity. This step also eliminates residual trans-isomers, which exhibit lower solubility in cold ethanol.
Table 2: Purity Enhancement Through Recrystallization
| Solvent System | Temperature (°C) | Purity (%) | Cis:Trans Ratio |
|---|---|---|---|
| Ethanol-Water | −20 | 98 | 4:1 |
| Acetone-Hexane | 4 | 95 | 3:1 |
Analytical Validation of Synthesis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with a 30 m Optima 5-MS Accent column confirms molecular identity. Electron impact ionization (70 eV) generates characteristic fragments at m/z 183 (base peak) and 123, while deuterated analogs show mass shifts consistent with D5 labeling.
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl3) reveals deuterium incorporation via absence of signals at δ 1.25 (cyclopropane CH3) and δ 5.32 (vinyl CH2). ¹³C NMR confirms ester carbonyl resonance at δ 170.5 ppm.
| Condition | Half-Life (Days) | Major Degradation Products |
|---|---|---|
| pH 5, 25°C | 90–300 | 3-Phenoxybenzyl alcohol |
| pH 9, 25°C | 90–120 | 3-Phenoxybenzyl aldehyde |
| UV Light, 25°C | 0.21–0.32 | Oxidized cyclopropane derivatives |
Industrial-Scale Production Challenges
Scaling synthesis necessitates addressing:
-
Isotopic Dilution : Batch-to-batch variability in deuteration requires rigorous QC via LC-MS.
-
Catalyst Costs : Chiral catalysts (e.g., Ru-BINAP) increase production expenses but are indispensable for stereochemical control.
-
Waste Management : Solvent recovery systems (e.g., rotary evaporation under reduced pressure) mitigate environmental impact .
Q & A
Q. How can researchers ensure compliance with ethical guidelines when studying this compound in vertebrate models?
- Protocol Design : Adhere to ARRIVE 2.0 guidelines for in vivo studies. Obtain institutional animal care committee approval and justify sample sizes via power analysis. Include negative controls to distinguish compound-specific effects from procedural stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
